molecular formula C9H16O2 B14243340 1,8-Nonadiene-4,6-diol CAS No. 491879-98-2

1,8-Nonadiene-4,6-diol

Cat. No.: B14243340
CAS No.: 491879-98-2
M. Wt: 156.22 g/mol
InChI Key: LHKAUHASHIRZBL-UHFFFAOYSA-N
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Description

1,8-Nonadiene-4,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two hydroxyl groups (-OH) and two double bonds (C=C) within its nine-carbon chain structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Nonadiene-4,6-diol can be synthesized through several methods. One common approach involves the use of starting materials such as 1,8-nonadiene and appropriate reagents to introduce the hydroxyl groups. The reaction typically involves the use of oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

1,8-Nonadiene-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

1,8-Nonadiene-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Nonadiene-4,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

1,8-Nonadiene-4,6-diol can be compared with other similar compounds such as:

    1,8-Nonadiene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    1,8-Nonanediol: Lacks double bonds, resulting in different chemical properties and reactivity.

    1,6-Hexadiene-3,5-diol: Has a shorter carbon chain and different positioning of functional groups, leading to distinct chemical behavior.

The uniqueness of this compound lies in its combination of hydroxyl groups and double bonds, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

491879-98-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

nona-1,8-diene-4,6-diol

InChI

InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-4,8-11H,1-2,5-7H2

InChI Key

LHKAUHASHIRZBL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC(CC=C)O)O

Origin of Product

United States

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